molecular formula C11H13BrFNO B13254311 N-(3-Bromo-4-fluorophenyl)-2-methyloxolan-3-amine

N-(3-Bromo-4-fluorophenyl)-2-methyloxolan-3-amine

Cat. No.: B13254311
M. Wt: 274.13 g/mol
InChI Key: OXGQIBNEDYVTOP-UHFFFAOYSA-N
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Description

N-(3-Bromo-4-fluorophenyl)-2-methyloxolan-3-amine: is an organic compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, along with a methyloxolan-3-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromo-4-fluorophenyl)-2-methyloxolan-3-amine typically involves the following steps:

    Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine atoms at the 3 and 4 positions, respectively.

    Amination: The brominated and fluorinated phenyl compound is then reacted with 2-methyloxolan-3-amine under suitable conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination reactions followed by amination. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine:

    Pharmaceutical Research: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

    Biochemical Studies: It can be used in studies involving enzyme inhibition or receptor binding.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

    Chemical Manufacturing: It can be employed in the production of specialty chemicals.

Mechanism of Action

The mechanism by which N-(3-Bromo-4-fluorophenyl)-2-methyloxolan-3-amine exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • N-(3-Bromo-4-fluorophenyl)methanamine
  • N-(3-Bromo-4-fluorophenyl)ethanamine
  • N-(3-Bromo-4-fluorophenyl)propanamine

Comparison:

  • Structural Differences: The primary difference lies in the length and nature of the alkyl chain attached to the amine group.
  • Reactivity: The presence of different alkyl chains can influence the compound’s reactivity and its interaction with other molecules.
  • Applications: While all these compounds may have similar applications, their specific uses can vary based on their structural properties and reactivity.

Properties

Molecular Formula

C11H13BrFNO

Molecular Weight

274.13 g/mol

IUPAC Name

N-(3-bromo-4-fluorophenyl)-2-methyloxolan-3-amine

InChI

InChI=1S/C11H13BrFNO/c1-7-11(4-5-15-7)14-8-2-3-10(13)9(12)6-8/h2-3,6-7,11,14H,4-5H2,1H3

InChI Key

OXGQIBNEDYVTOP-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NC2=CC(=C(C=C2)F)Br

Origin of Product

United States

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